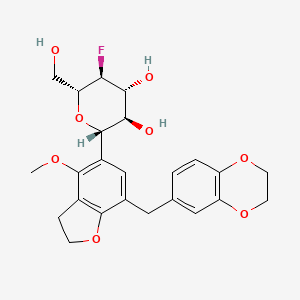
Hexacosanoic-12,12,13,13-d4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexacosanoic acid-d4-1, also known as 12,12,13,13-tetradeuteriohexacosanoic acid, is a deuterium-labeled version of hexacosanoic acid. Hexacosanoic acid is a long-chain fatty acid with 26 carbon atoms. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and the pharmacokinetics of fatty acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacosanoic acid-d4-1 typically involves the deuteration of hexacosanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of hexacosanoic acid-d4-1 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
化学反応の分析
Types of Reactions
Hexacosanoic acid-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert hexacosanoic acid-d4-1 to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Hexacosanoic acid-d4-1 has several applications in scientific research:
Chemistry: Used as a tracer in the study of fatty acid metabolism and synthesis.
Biology: Helps in understanding the role of long-chain fatty acids in cellular processes.
Medicine: Investigated for its potential role in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the development of stable isotope-labeled compounds for analytical purposes.
作用機序
The mechanism of action of hexacosanoic acid-d4-1 involves its incorporation into metabolic pathways where it mimics the behavior of natural hexacosanoic acid. The deuterium atoms provide a unique signature that allows researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating the metabolic pathways and identifying potential targets for therapeutic intervention.
類似化合物との比較
Hexacosanoic acid-d4-1 is unique due to its deuterium labeling, which distinguishes it from other long-chain fatty acids. Similar compounds include:
Hexacosanoic acid: The non-deuterated version.
Octacosanoic acid: A long-chain fatty acid with 28 carbon atoms.
Tetracosanoic acid: A long-chain fatty acid with 24 carbon atoms.
The deuterium labeling in hexacosanoic acid-d4-1 provides enhanced stability and allows for precise tracking in metabolic studies, making it a valuable tool in scientific research.
特性
分子式 |
C26H52O2 |
|---|---|
分子量 |
400.7 g/mol |
IUPAC名 |
12,12,13,13-tetradeuteriohexacosanoic acid |
InChI |
InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/i14D2,15D2 |
InChIキー |
XMHIUKTWLZUKEX-QZPARXMSSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


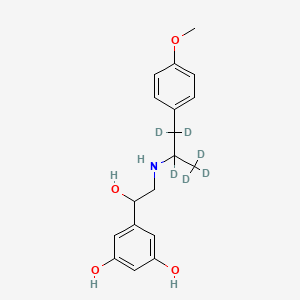
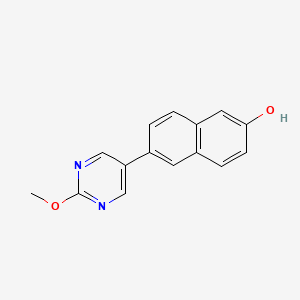
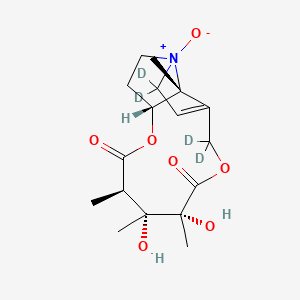
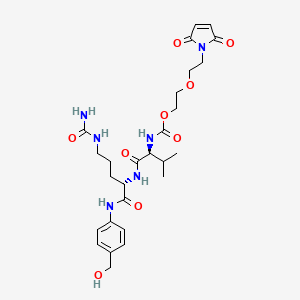
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
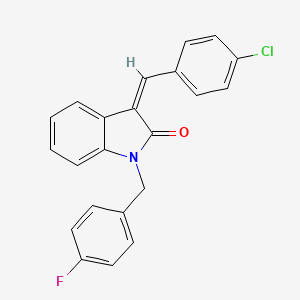
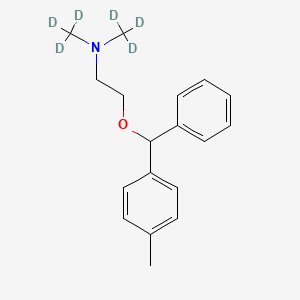
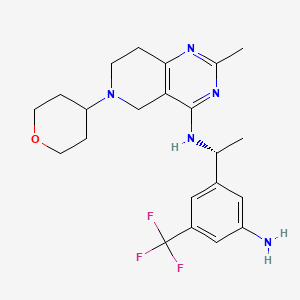
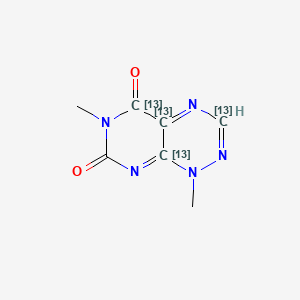
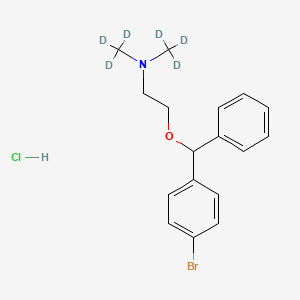
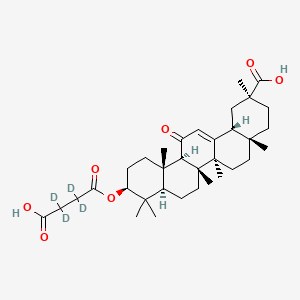
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

